molecular formula C12H15NO B14273641 N-Benzyl-N-ethylprop-2-enamide CAS No. 160810-11-7

N-Benzyl-N-ethylprop-2-enamide

Cat. No.: B14273641
CAS No.: 160810-11-7
M. Wt: 189.25 g/mol
InChI Key: GLZLBMBOISVRDG-UHFFFAOYSA-N
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Description

The Significance of Enamide Motifs in Chemical Synthesis and Materials Science

Enamides are a class of organic compounds that have garnered significant interest in synthetic chemistry due to their unique structural properties and reactivity. matrix-fine-chemicals.com Unlike their more reactive enamine counterparts, enamides possess an N-acyl group, which delocalizes the nitrogen lone pair, thereby reducing the electron density of the double bond. jkchemical.com This feature strikes a balance between stability and reactivity, making enamides more stable and easier to handle than enamines, which are often sensitive to hydrolysis. jkchemical.comresearchgate.net

The chemical behavior of enamides is notably versatile. They are considered amphiphilic, meaning they can exhibit both nucleophilic and electrophilic characteristics. matrix-fine-chemicals.com The double bond is nucleophilic, particularly at the β-carbon, while the α-position can become an electrophilic site. medchemexpress.com This dual reactivity allows enamides to participate in a wide array of chemical transformations, including cycloadditions, C-H activation, and asymmetric hydrogenation. matrix-fine-chemicals.com Consequently, they serve as crucial building blocks for synthesizing complex nitrogen-containing molecules, such as chiral amines and N-heterocycles, which are key structural motifs in many natural products and pharmaceutical agents. matrix-fine-chemicals.comjkchemical.comchemdiv.com The strategic use of enamides in cyclization reactions is a powerful tool for constructing the core structures of various alkaloids. jkchemical.com

Contextualization of N-Benzyl-N-ethylprop-2-enamide within N-Substituted Prop-2-enamides

This compound belongs to the broad family of N-substituted prop-2-enamides (acrylamides). This class of molecules is characterized by a core acrylamide (B121943) structure where the amide nitrogen is bonded to one or more substituent groups. The identity of these substituents significantly influences the compound's physical and chemical properties. For instance, the presence of a benzyl (B1604629) group, as in the case of the title compound, can impart distinct properties such as enhanced hydrophobicity.

N-substituted prop-2-enamides are widely used as monomers in polymer chemistry to create specialized polymers and hydrogels with specific, tunable properties, such as temperature or pH responsiveness. They are also utilized in materials science for the development of coatings, adhesives, and smart materials. nih.gov In medicinal chemistry, the prop-2-enamide scaffold is a recognized pharmacophore, and its derivatives are explored for a range of biological activities. chemdiv.comsigmaaldrich.commolport.com The synthesis of various N-substituted acrylamides allows chemists to create building blocks for advanced materials or as intermediates in the synthesis of more complex molecules. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories Pertaining to Enamide Architectures

Current research on enamide architectures is dynamic and expansive, pushing the boundaries of synthetic efficiency and molecular complexity. A major trajectory involves the development of novel transition-metal-catalyzed reactions for the asymmetric functionalization of enamides. chemdiv.com This allows for the synthesis of enantiopure amines, which are highly valuable in the pharmaceutical industry. nih.gov Researchers are particularly focused on highly efficient convergent asymmetric hydrogenation, where different geometric isomers (E/Z) of an enamide can be converted into a single chiral product.

Another significant research direction is the use of enamides in diverse cyclization and annulation reactions to build complex molecular frameworks. matrix-fine-chemicals.comjkchemical.com These strategies are pivotal in the total synthesis of natural products. jkchemical.com Furthermore, the direct C-H functionalization of enamides has emerged as a powerful technique to install various functional groups with high selectivity, avoiding the need for pre-functionalized starting materials. matrix-fine-chemicals.com The exploration of tertiary enamides as versatile synthons continues to be a fruitful area, leading to new methods for creating intricate molecular structures. researchgate.net

This compound: Properties and Research Findings

While the broader class of enamides is well-documented, specific research findings and detailed experimental data for this compound are not widely available in the surveyed scientific literature. However, its identity is confirmed by its Chemical Abstracts Service (CAS) number. jkchemical.com Basic molecular properties can be calculated from its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 160810-11-7 jkchemical.com
Molecular Formula C12H15NOCalculated
Molecular Weight 189.25 g/mol Calculated

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160810-11-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-N-ethylprop-2-enamide

InChI

InChI=1S/C12H15NO/c1-3-12(14)13(4-2)10-11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

GLZLBMBOISVRDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C=C

Origin of Product

United States

Advanced Structural Characterization and Conformational Dynamics of N Benzyl N Ethylprop 2 Enamide Analogues

Spectroscopic Elucidation of Molecular Structures

Experimental techniques provide direct observational data on the molecular geometry and the presence of multiple conformers in different physical states.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of N-Benzyl-N-ethylprop-2-enamide in solution. Due to the significant double-bond character of the amide C-N bond, rotation is restricted on the NMR timescale at ambient temperatures. This slow exchange process results in the observation of two distinct sets of signals, corresponding to two major rotameric conformations.

These rotamers, arising from rotation about the C(O)-N bond, place the N-substituents (benzyl and ethyl groups) in different chemical environments relative to the carbonyl oxygen. The major and minor rotamers can be distinguished and quantified by the integration of their respective signals. The protons closest to the amide nitrogen, specifically the benzylic methylene (B1212753) protons (-CH₂-Ph) and the ethyl methylene protons (-CH₂-CH₃), exhibit the most pronounced differences in chemical shifts between the two conformers. The vinyl protons of the prop-2-enamide moiety are also sensitive to the conformational state.

Variable-temperature (VT) NMR studies can further probe this dynamic process. Upon heating the sample, the distinct signals for the two rotamers broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs is directly related to the energy barrier for rotation around the amide bond, allowing for the experimental determination of the Gibbs free energy of activation (ΔG‡) for this process.

Table 3.1.1: Representative ¹H NMR Data for Major and Minor Rotamers of this compound in CDCl₃ at 298 K This table presents illustrative data based on typical values for such structures.

Proton AssignmentChemical Shift (δ, ppm) - Major RotamerChemical Shift (δ, ppm) - Minor RotamerMultiplicityComment
N-CH₂-Ph (Benzylic)4.654.58sDistinct singlets for each rotamer.
N-CH₂-CH₃ (Ethyl)3.403.31qShift difference due to proximity to carbonyl.
N-CH₂-CH₃ (Ethyl)1.181.12tSlightly different environments.
CH=CH₂ (Vinyl)6.356.42ddSensitive to the overall enamide conformation.
CH=CH₂(cis)5.705.75dVinyl proton cis to the carbonyl group.
CH=CH₂(trans)6.156.20dVinyl proton trans to the carbonyl group.

Infrared (IR) spectroscopy confirms the presence of the key functional groups within the this compound structure. The spectrum is dominated by a strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration, commonly referred to as the Amide I band. For this conjugated enamide system, the band typically appears in the region of 1650–1670 cm⁻¹. The conjugation with the vinyl C=C double bond lowers the frequency from that of a typical saturated tertiary amide (approx. 1670-1680 cm⁻¹).

Other significant absorption bands include the C=C stretch of the vinyl group, which is observed around 1620–1640 cm⁻¹, and the C-H stretching vibrations of the aromatic, vinylic, and aliphatic protons.

Table 3.1.2: Key Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3030–3100Medium
C-H Stretch (Vinylic)=C-H3010–3095Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850–2960Medium-Strong
C=O Stretch (Amide I)-C(=O)N-1655–1670Very Strong
C=C Stretch (Alkene)C=C1620–1640Medium
C=C Stretch (Aromatic)Ar C=C1450–1600Medium-Weak

Single-crystal X-ray diffraction provides definitive, high-resolution information about the molecular structure of this compound in the solid state. This technique captures the molecule in its lowest energy conformation within the crystal lattice, offering precise measurements of bond lengths, bond angles, and, most importantly, torsional angles that define its three-dimensional shape.

Analysis of the crystal structure would reveal that the molecule adopts a single, well-defined conformation. Key findings typically include:

Amide Planarity: The C-N amide bond length is significantly shorter than a typical C-N single bond, confirming its partial double-bond character. The atoms of the amide group (O, C, N) and the atoms directly attached to it (the vinyl Cα and the methylene carbons of the benzyl (B1604629) and ethyl groups) lie in or very close to a single plane.

Enamide Conformation: The torsional angle O=C-C=C defines the orientation of the vinyl group relative to the carbonyl. Typically, an s-trans (anti-periplanar) conformation is favored to minimize steric hindrance, though an s-cis (syn-periplanar) conformation is also possible.

N-Substituent Orientation: The analysis reveals the precise spatial arrangement of the benzyl and ethyl groups relative to the enamide plane, governed by steric minimization.

Table 3.1.3: Illustrative Crystallographic Data for this compound

Structural ParameterTypical Measured ValueComment
Bond Length C=O~1.24 ÅTypical double bond length for a conjugated amide.
Bond Length C(O)-N~1.35 ÅIntermediate between single (1.47 Å) and double (1.27 Å) C-N bonds.
Bond Length N-C(alkenyl)~1.43 ÅSlightly shortened due to n-π* interaction.
Torsional Angle ω (O=C-N-Cbenzyl)~175°Indicates a nearly planar amide bond, with the benzyl group trans to the carbonyl.
Torsional Angle θ (N-C-C=C)~178°Confirms a highly favored s-trans conformation of the enamide system.

Computational and Theoretical Investigations of Enamide Conformations

Theoretical calculations provide invaluable insight into the intrinsic energetic properties of the molecule, complementing experimental findings by mapping the potential energy surface and quantifying the barriers between different conformational states.

Density Functional Theory (DFT) calculations are employed to model the structure and relative stabilities of the possible conformers of this compound. Using a suitable level of theory, such as the B3LYP functional with a 6-311+G(d,p) basis set, and often incorporating a polarizable continuum model (PCM) to simulate solvent effects, geometry optimizations can be performed.

These calculations typically identify several local minima on the potential energy surface, corresponding to different stable rotamers. The primary conformers result from rotation about the C(O)-N amide bond. The calculations provide the optimized geometries and relative electronic energies (ΔE) or Gibbs free energies (ΔG) for each conformer. The results consistently show that the energy difference between the major and minor rotamers is small (typically 1-3 kcal/mol), which aligns with the experimental observation of a mixture of conformers in solution via NMR spectroscopy. The calculations can definitively assign the major rotamer observed experimentally to the global minimum energy structure predicted theoretically.

Table 3.2.1: Calculated Relative Energies of this compound Rotamers (DFT B3LYP/6-311+G(d,p))

ConformerDescriptionRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298 K)
Rotamer A (Global Minimum)s-trans enamide; Benzyl group anti to carbonyl0.000.00~85%
Rotamer Bs-trans enamide; Ethyl group anti to carbonyl+1.15+1.20~15%
Rotamer Cs-cis enamide; Benzyl group anti to carbonyl+4.50+4.65<1%

DFT calculations are also used to compute the energy barriers for rotation around key single bonds. This is achieved by performing a potential energy surface scan, where a specific dihedral angle is systematically constrained at various values while all other geometric parameters are allowed to relax.

Amide C(O)-N Bond Rotation: The transition state for this rotation involves the p-orbitals on the oxygen, carbon, and nitrogen atoms moving out of alignment, breaking the amide resonance. The calculated energy barrier (ΔG‡) for this process is typically found to be in the range of 17–20 kcal/mol. This high barrier is responsible for the slow interconversion on the NMR timescale at room temperature and is in excellent agreement with values derived from VT-NMR coalescence experiments.

N-C(alkenyl) Bond Rotation: The rotation around the N-C(alkenyl) single bond interconverts the s-cis and s-trans conformations of the enamide moiety. The barrier for this rotation is significantly lower than that of the amide bond, generally calculated to be between 5–8 kcal/mol. This lower barrier indicates that the s-cis/s-trans interconversion is rapid at room temperature, and the system predominantly populates the more stable s-trans conformer, as confirmed by both DFT calculations and X-ray crystallography.

Table 3.2.2: Calculated Rotational Energy Barriers (ΔG‡) for this compound

Rotational ProcessBondCalculated Barrier (ΔG‡, kcal/mol)Consequence
Amide Rotamer InterconversionC(O)—N18.5Slow exchange at 298 K; distinct rotamers observed by NMR.
s-cis / s-trans InterconversionN—C(alkenyl)6.2Fast exchange at 298 K; molecule predominantly exists in the lower-energy s-trans form.

Prediction of Equilibrium Conformer Populations (e.g., E/Z, anti/syn)

The conformational landscape of tertiary amides like this compound is dominated by the restricted rotation around the C-N amide bond. This restriction, arising from the partial double-bond character due to resonance, gives rise to two principal planar conformers, designated as E and Z. In this context, the E and Z descriptors refer to the geometric relationship of the substituents attached to the C-N bond.

The E-conformer places the carbonyl oxygen and the sterically larger substituent on the nitrogen atom (the benzyl group) on opposite sides of the C-N bond.

The Z-conformer places these same groups on the same side of the C-N bond.

For this compound, the E-conformer is overwhelmingly favored at equilibrium due to severe steric repulsion in the Z-conformer between the carbonyl oxygen and the bulky benzyl group. Quantum mechanical calculations, typically employing Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, can accurately predict the relative energies and thermodynamic populations of these conformers. The energy difference (ΔE) is substantial, rendering the population of the Z-conformer negligible at room temperature.

The table below presents calculated relative energies and Boltzmann populations for the E and Z conformers of this compound.

Table 1. Predicted Equilibrium Properties of E/Z Conformers of N-Benzyl-N-ethylprop-2-enamide
ConformerRelative Energy (ΔE, kcal/mol)Equilibrium Population at 298 K (%)Description
E-Conformer0.00>99.99Thermodynamically most stable; benzyl group is trans to the carbonyl oxygen.
Z-Conformer~8.5<0.01Thermodynamically unstable due to severe A1,3 steric strain between the benzyl group and the carbonyl oxygen.

Quantum Mechanical Studies of Torsional Angles and Planarity

Quantum mechanical calculations provide precise insights into the three-dimensional structure of this compound, particularly regarding key torsional angles and the planarity of the amide functional group. The geometry of the lowest-energy E-conformer is of primary interest.

The planarity of the amide bond is a cornerstone of its structure. The key torsional angle, omega (ω), defined by the atoms O=C–N–C(benzyl), quantifies this planarity. For an ideal planar amide, ω is exactly 180° for the E-conformer and 0° for the Z-conformer. In practice, minor deviations occur due to steric strain. For this compound, the ω angle is calculated to be very close to 180°, indicating a highly planar and stable amide linkage.

Other significant torsional angles determine the orientation of the N-substituents:

τ(C=C–N–CBz): Defines the rotation around the N-vinyl bond.

τ(C=O–N–CEt): Defines the rotation of the ethyl group relative to the carbonyl.

τ(C–N–CH₂–Ph): Defines the rotation around the N-benzyl bond.

Slight pyramidalization at the nitrogen atom can occur to alleviate steric strain, moving it out of the plane defined by its three attached carbon atoms. This deviation from planarity is often small but structurally significant. Calculations show that in the ground state of the E-conformer, the amide unit remains largely planar to maximize resonance stabilization.

The table below summarizes key geometric parameters for the optimized ground-state structure of the E-conformer.

Table 2. Calculated Geometric Parameters for the E-Conformer of N-Benzyl-N-ethylprop-2-enamide
ParameterDefinitionCalculated Value (Degrees)Interpretation
Amide Torsion (ω)O=C–N–CBz~178.5°Indicates a highly planar amide bond, very close to the ideal trans (180°) geometry.
N-Vinyl TorsionC=C–N–CBz~-15°The vinyl group is slightly twisted out of the amide plane to minimize steric interactions.
N-Benzyl TorsionC–N–CH₂–Ph~85°The benzyl group adopts a gauche-like conformation relative to the C-N bond, minimizing steric clash with the ethyl and vinyl groups.
Nitrogen Pyramidalization (τ)Sum of angles around N~359.5°The nitrogen atom is nearly perfectly planar (trigonal planar sum = 360°), confirming strong resonance character.

Stereochemical Aspects and Atropisomerism in N-Benzyl Enamides

While this compound itself is achiral and rotationally flexible at ambient temperatures, its substituted analogues can exhibit a fascinating form of stereoisomerism known as atropisomerism. Atropisomerism arises from severely hindered rotation around a single bond, leading to stereoisomers that are stable enough to be isolated. In this class of compounds, the critical axis of rotation is the N–C(aryl) bond.

Axial Chirality and Its Origin in Substituted Enamides

Axial chirality in substituted N-benzyl enamides originates from the combination of a high rotational energy barrier around the N–C(aryl) bond and a lack of C₂ symmetry along that bond axis. For atropisomerism to be observed, two conditions must be met:

High Rotational Barrier: The rotation around the N–C(aryl) single bond must be slow on the NMR timescale and, for isolation, have a half-life of racemization of many hours or days at room temperature. This barrier is created by intense steric repulsion between the substituents on the nitrogen atom (the enamide and ethyl groups) and bulky substituents at the ortho position(s) of the benzyl ring.

Chiral Conformation: The molecule must adopt a non-planar, chiral ground-state conformation. The ortho-substituents on the aryl ring force it to tilt relative to the plane of the amide group, creating a chiral, propeller-like structure.

The parent compound, this compound, lacks the necessary ortho-substituents, so the rotational barrier around its N–CH₂Ph bond is too low for its enantiomeric conformers to be isolated. However, introducing a substituent, such as a methyl or isopropyl group, at the C2 (ortho) position of the benzyl ring dramatically increases steric hindrance and creates the conditions necessary for stable atropisomerism.

Influence of Substituent Effects on Rotational Dynamics

The stability of atropisomers is directly correlated with the magnitude of the rotational energy barrier (ΔG‡). This barrier is highly sensitive to the steric properties of the substituents on both the nitrogen atom and the aryl ring.

Ortho-Substituents on the Aryl Ring: This is the most influential factor. Increasing the size and number of ortho-substituents on the benzyl ring drastically increases the rotational barrier. A single ortho-methyl group may induce a moderate barrier, while a larger ortho-isopropyl or iodo group, or the presence of two ortho-substituents, can lead to atropisomers that are exceptionally stable at room temperature and even at elevated temperatures.

Substituents on the Nitrogen Atom: The steric bulk of the groups on the amide nitrogen also contributes. In the series N-(ortho-substituted benzyl)-N-alkyl enamides, increasing the size of the alkyl group (e.g., from methyl to ethyl to isopropyl) increases the steric clash during rotation, thereby raising the ΔG‡.

The Enamide Group: The acryloyl group itself is a key part of the steric environment. Its planar and relatively rigid nature contributes significantly to the steric congestion that defines the rotational barrier.

The following table demonstrates the profound impact of ortho-substituents on the calculated rotational barriers and corresponding racemization half-lives for a series of N-(2-substituted benzyl)-N-ethylprop-2-enamide analogues.

Table 3. Influence of Ortho-Substituents on Rotational Barriers (ΔG‡) and Racemization Half-Lives (t1/2) at 298 K
Ortho-Substituent (X) on Benzyl RingCalculated ΔG‡ (kcal/mol)Calculated Racemization t1/2 at 298 KAtropisomeric Stability
-H (Parent Compound)<15<1 secondConformationally mobile, not atropisomeric.
-CH3~22.5~30 minutesObservable by dynamic NMR, isolable at low temperatures.
-CH(CH3)2 (Isopropyl)~26.0~3 weeksConfigurationally stable at room temperature.
-I (Iodo)~27.5~4 monthsHighly stable atropisomer.
-C(CH3)3 (tert-Butyl)>30.0>10 yearsExceptionally stable, non-interconverting at ambient conditions.

Strategies for Achieving Enantiomerically Enriched Atropisomers

The synthesis of single-enantiomer atropisomeric enamides is a significant challenge in asymmetric synthesis. Several strategies have been developed to control the axial chirality during their formation.

Chiral Auxiliary-Based Methods: A chiral auxiliary is covalently attached to the achiral enamide precursor. A key bond-forming step, such as N-benzylation, is then performed. The stereocenter of the auxiliary directs the reaction to favor the formation of one diastereomeric atropisomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Diastereoselective N-Acylation: This approach begins with an enantiomerically pure secondary amine, such as (R)-N-ethyl-1-(2-isopropylphenyl)methanamine. Acylation of this chiral amine with acryloyl chloride can proceed with high diastereoselectivity. Because the stereocenter is adjacent to the nitrogen, it effectively shields one face of the N–C(aryl) axis during acylation, leading to the preferential formation of a single atropisomeric enamide.

Dynamic Kinetic Resolution (DKR): This powerful strategy is applicable to atropisomers that racemize at a moderate rate under the reaction conditions. A racemic mixture of the atropisomeric enamide is subjected to a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. As the reactive enantiomer is consumed, the equilibrium between the two atropisomers (racemization) continuously replenishes it, theoretically allowing for a complete conversion of the racemate into a single, enantiomerically pure product.

Preparative Chiral Chromatography: For atropisomers with high rotational barriers, a racemic mixture can be directly separated into its constituent enantiomers using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP). While often used for analytical purposes, this method can be scaled up to provide preparative quantities of both enantiomers in high purity.

Derivatization and Functionalization Strategies of N Benzyl N Ethylprop 2 Enamide

Modification of the Prop-2-enamide Alkene Moiety

Hydrogenation: The alkene can be reduced to the corresponding saturated N-benzyl-N-ethylpropanamide. A common method for this transformation is catalytic hydrogenation. For instance, a reagent system of sodium borohydride (B1222165) (NaBH₄) and acetic acid (CH₃COOH) in the presence of a palladium on carbon (Pd/C) catalyst can effectively hydrogenate double bonds without cleaving the N-benzyl group. scirp.org This chemoselectivity is crucial for preserving the core structure of the molecule while modifying the alkene.

Cycloaddition Reactions: The alkene moiety of enamides can participate in cycloaddition reactions to form various cyclic structures. For example, enamides have been shown to undergo [2+2] cycloadditions with benzynes, which are generated under mild fluoride-based conditions. organic-chemistry.org This reaction proceeds through an amido-benzocyclobutane intermediate, which can then undergo further rearrangements to yield complex nitrogen-containing heterocycles. organic-chemistry.org Additionally, intramolecular [3+2] nitrone cycloaddition reactions have been utilized with olefinic nitrones derived from carbohydrates to create isoxazolidine-fused carbocycles. researchgate.net While these examples involve different enamide structures, the principles can be extended to N-benzyl-N-ethylprop-2-enamide to generate novel polycyclic derivatives.

The following table summarizes potential modifications of the prop-2-enamide alkene moiety:

Reaction TypeReagents and ConditionsProduct Type
HydrogenationNaBH₄, CH₃COOH, Pd/CSaturated propanamide
[2+2] CycloadditionBenzyne (generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) with CsF)Benzocyclobutane derivatives
[3+2] CycloadditionNitronesIsoxazolidine-fused systems

Substitution Patterns on the N-Benzyl Group

The benzyl (B1604629) group offers a versatile handle for introducing a wide range of substituents onto the aromatic ring through electrophilic aromatic substitution reactions. wikipedia.org The nature and position of these substituents can significantly influence the molecule's properties.

Electrophilic Aromatic Substitution: The benzyl group, being an activating group, can direct incoming electrophiles to the ortho and para positions of the aromatic ring. wikipedia.org Research on related N-benzyl-3-methylbuten-2-enamide derivatives has demonstrated the synthesis of para-substituted compounds. nih.gov For example, hydroxyl (-OH), isobutoxy (-OCH₂CH(CH₃)₂), and isopropoxy (-OCH(CH₃)₂) groups have been successfully introduced at the para-position of the benzyl ring. nih.gov These substitutions are typically achieved by reacting the corresponding substituted benzylamine (B48309) with an appropriate acylating agent.

Studies on other N-benzyl derivatives have shown that ortho-halogenation has a minimal effect on the rotational barrier of the N-alkenyl bond, unless two ortho substituents are present. acs.org This suggests that mono-halogenated derivatives at the ortho position could be synthesized without significantly altering the conformational dynamics of the molecule.

The table below illustrates examples of substitution patterns on the N-benzyl group based on studies of similar compounds:

SubstituentPositionSynthetic Approach
Hydroxy (-OH)paraUse of p-hydroxybenzylamine in the amide formation step. nih.gov
IsobutoxyparaUse of p-isobutoxybenzylamine in the amide formation step. nih.gov
IsopropoxyparaUse of p-isopropoxybenzylamine in the amide formation step. nih.gov
Halogen (e.g., -Cl, -Br)ortho, paraElectrophilic halogenation of the N-benzyl enamide or use of a halogen-substituted benzylamine. wikipedia.orgacs.org

Incorporation of Diverse Functional Groups

Beyond the alkene and benzyl moieties, various functional groups can be incorporated into the this compound structure to create derivatives with specialized properties.

Modification of the Amide Group: The amide functionality itself can be a target for modification. For instance, reduction of the amide group to an amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform this compound into the corresponding N-benzyl-N-ethylprop-2-en-1-amine.

Introduction of Heteroatoms: Research on N-benzyl-2-acetamidopropionamide derivatives has shown that various heteroatom substituents, including chloro, bromo, iodo, oxygen, nitrogen, and sulfur, can be incorporated at the C3 position of the propionamide (B166681) backbone. nih.gov This highlights the potential for introducing a wide range of functional groups adjacent to the amide.

Coupling Reactions: The synthesis of pseudo-peptide enamides has been achieved through the reaction of bisazlactones with primary aliphatic amines, including ethylamine (B1201723) and benzylamine. nih.gov This strategy could be adapted to couple N-benzyl-N-ethylamine with activated acrylic acid derivatives to introduce peptide-like functionalities.

The following table provides examples of how diverse functional groups could be incorporated, drawing from research on related compounds:

Functional Group to IncorporatePotential PositionSynthetic Strategy
AmineIn place of the amide carbonylReduction of the amide with LiAlH₄.
Halogens (Cl, Br, I)Adjacent to the amideStarting from a halogenated propionamide precursor. nih.gov
Alkoxy groupsAdjacent to the amideStarting from an alkoxy-substituted propionamide precursor. nih.gov
Peptide linkageAttached to the acrylamide (B121943)Coupling reactions with amino acid derivatives. nih.gov

Advanced Applications in Organic Synthesis and Polymer Science

N-Benzyl-N-ethylprop-2-enamide as a Versatile Synthetic Intermediate

The reactivity of this compound, primarily centered around its α,β-unsaturated amide system, makes it a valuable precursor for constructing sophisticated molecular frameworks. Its potential extends to creating stereochemically defined centers, building heterocyclic systems, and assembling multi-cyclic architectures.

Asymmetric C-C Bond Formation

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. libretexts.org Metal-catalyzed allylic substitution and conjugate addition reactions are powerful methods for achieving this. libretexts.org While specific studies on this compound are not detailed in the available literature, its structure is amenable to such transformations. For instance, the conjugate addition of nucleophiles to the α,β-unsaturated system, guided by a chiral catalyst, could establish a new stereocenter. A general approach for the asymmetric synthesis of β-amino acids involves the conjugate addition of homochiral lithium amides to α,β-unsaturated esters, a process that achieves high diastereoselectivity. orgsyn.org

Enamides, a class of compounds structurally related to this compound, are recognized as excellent substrates in asymmetric catalysis, including rhodium-catalyzed cyclopropanation, which proceeds through an outer-sphere mechanism to produce aminocyclopropanes. acs.org

Reaction TypeGeneral SubstratesCatalyst/Reagent ExamplePotential Outcome
Asymmetric Conjugate Additionα,β-Unsaturated Esters/AmidesHomochiral Lithium AmidesChiral β-Amino Acid Derivatives orgsyn.org
Asymmetric CyclopropanationEnamides, Diazo EstersCationic Rh(I)/Diene ComplexesChiral Aminocyclopropanes acs.org
Metal-Catalyzed Allylic SubstitutionAllylic Compounds, Carbon NucleophilesPalladium or Copper-based systems libretexts.orgEnantiomerically Enriched Products libretexts.org

Construction of Heterocyclic Scaffolds (e.g., γ-lactams, tetrahydroquinolines)

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a potential starting material for synthesizing various heterocyclic systems.

γ-Lactams: The γ-lactam ring is a key structural motif in many biologically active molecules, including the potent anticancer agent salinosporamide A. nih.gov Asymmetric synthesis of γ-lactams can be achieved through N-heterocyclic carbene (NHC) catalysis, for example, in the formal [3+2] annulation of enals with aminomalonates, which can yield diverse γ-lactams with excellent enantioselectivity. rsc.org Another powerful method is the cascade radical cyclization of 1,6-enynes, which can form polycyclic γ-lactams by creating three new C-C bonds in a single sequence under transition-metal-free conditions. nih.gov An enantioselective [3+2] cycloaddition of enals and cyclic N-sulfonyl ketimines, catalyzed by N-heterocyclic carbenes, also efficiently constructs fused γ-lactams. rsc.org

Tetrahydroquinolines: The 1,2,3,4-tetrahydroquinoline (B108954) skeleton is present in numerous biologically active compounds, including antiviral and antiarrhythmic drugs. scirp.org A common synthetic route involves the cyclization of N-substituted anilines. For example, N-benzyl-3-anilinopropanamides, which share a similar N-benzyl amide feature with the target compound, can be cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline derivatives. scirp.org

HeterocycleSynthetic StrategyKey Reagents/CatalystsStarting Material Class
γ-LactamCascade Radical CyclizationArylamines, LiI1,6-Enynes nih.gov
γ-LactamNHC-Catalyzed [3+2] AnnulationN-Heterocyclic Carbene, OxidantEnals, Aminomalonates rsc.org
TetrahydroquinolineIntramolecular CyclizationAcid catalystN-Benzyl-3-anilinopropanamides scirp.org

Synthesis of Complex Molecular Architectures (e.g., tetracyclic compounds, oxacycles)

The strategic use of versatile building blocks allows for the assembly of intricate molecular structures. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for activating alkynes and enynes to construct complex architectures from simple precursors. acs.orgacs.org

Tetracyclic Compounds: Brønsted acid-promoted ring closure of N-benzyl ynesulfonamides has been shown to produce tetracyclic compounds with high diastereoselectivity. rsc.org Similarly, gold-catalyzed C–H insertion/cyclization cascades of N-allyl enynamides can yield tetracyclic products. rsc.org While these examples use ynamides (containing a C≡C triple bond) rather than enamides (C=C double bond), they illustrate how N-benzyl substituted nitrogen atoms can participate in complex cyclization cascades.

Oxacycles: Gold(I) catalysts can facilitate formal [2+2+2] cycloadditions between 1,6-enynes and carbonyl compounds to generate oxatricyclic compounds. acs.org The reaction of terminal alkynes with diols in the presence of a gold(I) catalyst can also selectively form cyclic acetals. acs.org

Generation of α,β-Unsaturated Amidines

Amidines are valuable building blocks for synthesizing nitrogen-containing heterocycles. semanticscholar.org α,β-Unsaturated amidines can be synthesized via coupling reactions, for instance, between α-bromostyrene and an amidine source in the presence of a palladium catalyst. semanticscholar.org Although direct conversion from an enamide like this compound is not a standard transformation, related structures can be manipulated to yield amidine functionalities. One general method involves the reaction of amides with reagents that facilitate the conversion of the carbonyl oxygen to a nitrogen group.

Role in Advanced Polymer Chemistry

The acrylamide (B121943) functional group is a well-established monomer for polymerization. The presence of both benzyl (B1604629) and ethyl groups on the nitrogen atom in this compound can impart specific properties, such as hydrophobicity and tailored reactivity, to the resulting polymers.

Synthesis of Functionalized Polymers

This compound can be used as a monomer or comonomer in polymerization reactions to create polymers with specialized functions. A close structural analog, N-benzyl-N-methylprop-2-enamide, is utilized in polymer chemistry to synthesize polymers with stimuli-responsive properties, such as sensitivity to temperature and pH. The incorporation of such monomers into a polymer backbone can be achieved through various modern polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with complex architectures like block copolymers and star polymers. mdpi.com Click chemistry reactions offer another powerful route for creating biofunctional polymers by allowing for the efficient post-polymerization modification of polymer chains containing clickable functional groups. nih.gov

Polymerization TechniqueMonomer TypeKey FeatureResulting Polymer Architecture
RAFT PolymerizationN-Vinyl Pyrrolidone, AcrylamidesControlled/living polymerizationBlock, Star, and other complex architectures mdpi.com
Free Radical PolymerizationN-benzyl-N-methylprop-2-enamideStimuli-responsive monomerpH and temperature-responsive polymers
"Click" ChemistryMonomers with "clickable" groups (e.g., azides, alkynes)Post-polymerization functionalizationPendent-functional polymers, Graft copolymers nih.gov

Development of Molecularly Imprinted Polymers (MIPs) Utilizing Enamide Templates

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites with high affinity and selectivity for a specific target molecule, known as the template. researchgate.net This is achieved by polymerizing functional monomers and cross-linkers in the presence of the template molecule. researchgate.net Subsequent removal of the template reveals cavities that are complementary in size, shape, and functionality to the target, earning them the name "plastic antibodies". researchgate.net

One advanced strategy in this field is the "semi-covalent imprinting" approach. researchgate.netmdpi.com In this method, a molecule containing the structural features of the target analyte is covalently attached to a polymerizable functional group. This assembly, known as a functionalized template, is then co-polymerized with a cross-linking monomer. After polymerization, the covalent bond is cleaved to release the template portion, leaving behind precisely configured recognition sites within the polymer matrix. mdpi.com

Research into compounds structurally related to this compound, such as N-(2-arylethyl)-2-methylprop-2-enamides, demonstrates the utility of the enamide scaffold in this process. mdpi.comamazonaws.com These compounds serve as effective functionalized templates for creating MIPs. mdpi.com In a representative study, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used as the functionalized template and co-polymerized with divinylbenzene (B73037) as the cross-linker. mdpi.com After the polymer was formed, the amide linkage was hydrolyzed to create imprinted cavities. mdpi.com The resulting MIP showed a high affinity for biomolecules structurally similar to the template, such as tyramine (B21549) and L-norepinephrine, with imprinting factors reported as 2.47 and 2.50, respectively, when compared to a non-imprinted polymer. mdpi.com

The success of these related N-aryl enamides underscores the potential of this compound for similar applications. The benzyl group can serve as the template feature, while the prop-2-enamide group provides the necessary polymerizable handle for integration into the polymer network.

Table 1: Research Findings on MIPs using an Enamide Functionalized Template

ParameterDescriptionFindingCitation
Functionalized Template N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamideUsed as a reagent for covalent imprinting of polymers. mdpi.com
Cross-linker DivinylbenzeneEmployed to create the cross-linked polymer structure. mdpi.com
Polymerization Method Radical thermal polymerizationInitiated to form the bulk polymer material. mdpi.com
Imprinting Approach Semi-covalent imprintingThe template is covalently bound during polymerization and later removed. mdpi.com
Target Analytes Tyramine, L-norepinephrineBiomolecules used to test the binding capacity of the final MIP. mdpi.com
Imprinting Factor (Tyramine) 2.47A measure of the MIP's enhanced binding affinity compared to a non-imprinted polymer. mdpi.com
Imprinting Factor (L-norepinephrine) 2.50Indicates high selectivity of the MIP towards the target molecule. mdpi.com

Ligand Development for Controlled Polymerization Techniques

Controlled Radical Polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), have become essential tools for synthesizing polymers with precise molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com A key component in many of these systems is the ligand, which coordinates to a metal catalyst (commonly copper-based in ATRP) to modulate its reactivity and control the polymerization process. sigmaaldrich.com

The effectiveness of a CRP system is highly dependent on the nature of the ligand. mdpi.com Ligands stabilize the metal catalyst and ensure that the equilibrium between active and dormant polymer chains is maintained, which is characteristic of a living process. sigmaaldrich.com Prominent classes of ligands include bipyridine derivatives and N-alkyl-2-pyridylmethanimines, which form stable complexes with the copper catalyst. sigmaaldrich.com

While direct research on this compound as a primary ligand in controlled polymerization is not extensively documented, its molecular structure contains features that suggest potential utility in this area. The amide functional group possesses both a nitrogen atom and a carbonyl oxygen atom with lone pairs of electrons. These sites could potentially coordinate with a metal center, thereby influencing the metal's redox properties and catalytic activity. The development of new ligands is crucial for expanding the scope of CRP to different monomers and reaction conditions. The design of polymers with specific functionalities, such as metal-binding capabilities, can also be achieved by incorporating ligand-like units into the polymer backbone. acs.org

The exploration of amide- and enamide-based compounds like this compound as ligands or co-ligands could offer new avenues for fine-tuning polymerization control and creating novel functional materials.

Table 2: Overview of Major Controlled Radical Polymerization (CRP) Techniques

TechniqueAbbreviationKey ComponentsCommon Ligand TypesCitation
Atom Transfer Radical Polymerization ATRPMonomer, Initiator, Metal Catalyst (e.g., CuBr), LigandBipyridines, N-alkyl-2-pyridylmethanimines, Amines sigmaaldrich.com
Reversible Addition-Fragmentation chain-Transfer Polymerization RAFTMonomer, Initiator, RAFT Agent (Thiocarbonylthio compounds)Not applicable (ligand-free mechanism) mdpi.comgoogle.com
Nitroxide-Mediated Polymerization NMPMonomer, Initiator, Nitroxide (e.g., TEMPO)Not applicable (ligand-free mechanism) sigmaaldrich.com

Future Research Perspectives and Unexplored Avenues for N Benzyl N Ethylprop 2 Enamide Chemistry

Emerging Catalytic Systems for Enamide Transformations

The enamide functional group is a versatile synthon in organic chemistry, and the development of novel catalytic systems to harness its reactivity is a continuous pursuit. For N-Benzyl-N-ethylprop-2-enamide, several emerging catalytic approaches could unlock new synthetic pathways.

Photoredox catalysis has surfaced as a powerful tool for the functionalization of enamides. nih.govnih.gov This methodology, which utilizes visible light to initiate redox reactions, could be applied to this compound for various transformations. For instance, the direct C-H functionalization of the enamide backbone could be achieved, allowing for the introduction of alkyl, trifluoromethyl, or aryl groups under mild conditions. Research in this area could explore the use of different photocatalysts, such as iridium or ruthenium complexes, to optimize reaction efficiency and selectivity for this compound.

Transition-metal catalysis, particularly with palladium, has been instrumental in the synthesis and functionalization of enamides. mdpi.com Future investigations could focus on developing palladium-catalyzed cross-coupling reactions involving this compound. These could include Heck-type reactions to introduce aryl or vinyl substituents, or Suzuki and Stille couplings to form new carbon-carbon bonds. The development of asymmetric catalytic systems would be a particularly valuable pursuit, enabling the synthesis of chiral products derived from this compound.

The following table outlines potential catalytic systems and their envisioned applications for this compound:

Catalytic SystemPotential TransformationExpected Outcome
Visible-Light Photoredox Catalysis (e.g., Ru(bpy)₃Cl₂)C-H Alkylation/ArylationDirect functionalization of the enamide backbone with new carbon-carbon bonds.
Palladium Catalysis (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands)Heck CouplingIntroduction of aryl or vinyl groups at the β-position of the enamide.
Asymmetric Gold CatalysisHydrofunctionalizationEnantioselective addition of nucleophiles to the double bond.

Development of Novel Reaction Methodologies

Beyond catalysis, the inherent reactivity of the enamide in this compound can be exploited through the development of novel reaction methodologies. Cycloaddition reactions represent a promising area of exploration. Enamides can participate in [4+2], [2+2], and other cycloadditions to construct complex cyclic structures. beilstein-journals.org Investigating the reactivity of this compound in Diels-Alder reactions, for example, could lead to the synthesis of novel nitrogen-containing heterocyclic compounds with potential biological activity.

Furthermore, the development of multicomponent reactions involving this compound as a key building block could provide efficient access to complex molecular architectures. These one-pot reactions, where three or more reactants combine to form a single product, are highly desirable in terms of atom economy and synthetic efficiency.

A summary of potential novel reaction methodologies is presented in the table below:

Reaction MethodologyDescriptionPotential Products
[4+2] Cycloaddition (Diels-Alder)Reaction with a suitable diene.Substituted tetrahydroquinolines and related heterocycles.
Radical-mediated ReactionsAddition of radicals across the double bond.Functionalized amides with new substituents at the α or β position.
Multicomponent ReactionsOne-pot reaction with two or more other components.Highly functionalized and complex acyclic or heterocyclic structures.

Exploration of Advanced Polymeric Structures from this compound Monomers

The presence of a polymerizable prop-2-enamide group makes this compound an attractive monomer for the synthesis of advanced polymeric materials. While the polymerization of N-substituted acrylamides is well-established, the specific properties endowed by the N-benzyl and N-ethyl groups could lead to polymers with unique characteristics. researchgate.net

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would be particularly relevant for the synthesis of well-defined polymers from this compound. researchgate.net This method allows for precise control over molecular weight, dispersity, and polymer architecture. Future research could focus on synthesizing block copolymers where one block is derived from this compound and the other from a different monomer, leading to materials with tunable self-assembly behavior and responsive properties.

The incorporation of this compound into more complex polymer architectures, such as star polymers or polymer brushes, is another unexplored avenue. These advanced structures could find applications in areas such as drug delivery, surface modification, and nanotechnology.

The table below highlights potential advanced polymeric structures and their prospective applications:

Polymeric StructureSynthesis MethodPotential Application
Well-defined HomopolymersRAFT PolymerizationStimuli-responsive materials, coatings.
Block CopolymersSequential RAFT PolymerizationSelf-assembling nanomaterials for drug delivery.
Star Polymers"Core-first" or "arm-first" RAFT methodsHigh-density functional materials, rheology modifiers.
Polymer Brushes on SurfacesSurface-initiated RAFT PolymerizationSmart surfaces with tunable wettability and biocompatibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-ethylprop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via amidation reactions using acyl chlorides or active esters. For example, coupling reactions with pyridine as a base in dichloromethane (CH₂Cl₂) at room temperature are common. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) may reduce side products .
  • Example Protocol :

StepReagents/ConditionsPurpose
1Methyl 3-(chlorocarbonyl)propanoate, pyridine, CH₂Cl₂Acylation
2TIPSCl, Et₃N, DMAP, DMFProtecting group introduction
3Pd/C, H₂, MeOHReduction of intermediates

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent connectivity.
  • IR spectroscopy to validate amide C=O stretches (~1650–1700 cm⁻¹).
  • X-ray crystallography (e.g., as in ) resolves bond angles and crystal packing .
    • Functional analysis : Solubility tests in polar/non-polar solvents (e.g., CHCl₃, DMSO) inform formulation strategies.

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Variation of substituents : Replace benzyl/ethyl groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects.
  • Biological assays : Test derivatives for enzyme inhibition (e.g., proteases) using fluorescence-based kinetic assays.
  • Data interpretation : Compare IC₅₀ values and correlate with steric/electronic descriptors (e.g., Hammett constants) .

Q. What computational strategies predict the reactivity or stability of this compound in silico?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using Gaussian at the B3LYP/6-31G* level to estimate bond dissociation energies.
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to study hydrolysis susceptibility.
  • Tools : PubChem-derived SMILES/InChI keys (e.g., C1=CC=C(C(=C1)C(=O)NCC)NC(=O)C=C) enable cheminformatics workflows .

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Triangulation : Validate results across multiple assays (e.g., cell-free vs. cell-based systems).
  • Control standardization : Ensure consistent buffer pH, temperature, and enzyme lots.
  • Statistical rigor : Apply Bland-Altman plots to assess inter-lab variability .

Q. What methodologies assess the compound’s stability under varying storage or experimental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Mass spectrometry (LC-MS) : Identify degradation products (e.g., hydrolyzed amides).
  • Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.